molecular formula C19H19FN2O2 B6570114 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946267-08-9

3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B6570114
CAS No.: 946267-08-9
M. Wt: 326.4 g/mol
InChI Key: AWTQMLDRMYLNJK-UHFFFAOYSA-N
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Description

3-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a fluoro group, a propanoyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide may be used to study biological processes and interactions. Its potential as a bioactive molecule can be explored in various assays and experiments.

Medicine: This compound has shown promise in medicinal chemistry, where it can be investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism by which 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

  • 3-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

  • 3-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-8-yl)benzamide

  • 3-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-5-yl)benzamide

Uniqueness: 3-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide stands out due to its specific substitution pattern and the presence of the fluoro group, which can significantly influence its chemical and biological properties compared to its analogs.

This comprehensive overview highlights the importance and potential applications of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

3-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-2-18(23)22-10-4-6-13-8-9-16(12-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTQMLDRMYLNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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